tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate” is a chemical compound . It is used as a protected building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate” is represented by the InChI code:1S/C18H26BrNO3/c1-12-10-15 (11-13 (2)16 (12)19)22-14-6-8-20 (9-7-14)17 (21)23-18 (3,4)5/h10-11,14H,6-9H2,1-5H3
.
Scientific Research Applications
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Organic Synthesis
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Synthesis of Biologically Active Compounds
- Summary of Application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material . The specific steps and conditions of this synthesis are not provided in the available resources.
- Results or Outcomes : The successful synthesis of this compound would enable the production of biologically active compounds such as crizotinib .
- Chemical Research
Safety And Hazards
The safety data sheet for “tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate” provides information on its hazards. If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively .
properties
IUPAC Name |
tert-butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO3/c1-12-10-15(11-13(2)16(12)19)22-14-6-8-20(9-7-14)17(21)23-18(3,4)5/h10-11,14H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLLUAQFRVJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674789 |
Source
|
Record name | tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |
CAS RN |
1072944-63-8 |
Source
|
Record name | tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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